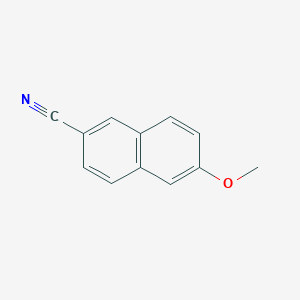

6-Methoxy-2-naphthonitrile

Descripción general

Descripción

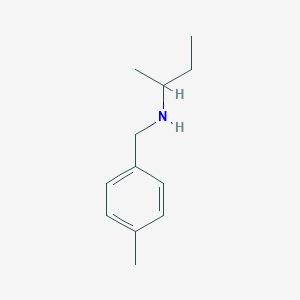

6-Methoxy-2-naphthonitrile, also known as 2-Cyano-6-methoxynaphthalene, is an organic compound with the molecular formula CH3OC10H6CN . It has a molecular weight of 183.21 . This compound is used in the synthesis of 2-cyano-1-(1,3-diarylpropyl)-6-methoxynaphthalenes .

Molecular Structure Analysis

The linear formula of 6-Methoxy-2-naphthonitrile is CH3OC10H6CN . The SMILES string representation is COc1ccc2cc(ccc2c1)C#N . The InChI representation is 1S/C12H9NO/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7H,1H3 .

Physical And Chemical Properties Analysis

6-Methoxy-2-naphthonitrile has a boiling point of 205-208 °C/14 mmHg and a melting point of 106-107 °C . It has a density of 1.2±0.1 g/cm3 . The compound has a molar refractivity of 55.2±0.4 cm3 . It has a polar surface area of 33 Å2 and a polarizability of 21.9±0.5 10-24 cm3 .

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Derivatives

6-Methoxy-2-naphthonitrile serves as a precursor in the synthesis of complex organic compounds. For example, it has been used in the synthesis of 4H-benzo[h]chromene derivatives through interactions with various nitriles and esters. These derivatives were characterized using spectroscopic methods and density functional theory, indicating the importance of 6-Methoxy-2-naphthonitrile in synthetic organic chemistry and material science (Al‐Sehemi, Irfan, & El-Agrody, 2012).

Fluorescence Studies

In the field of fluorescence and photophysics, 6-Methoxy-2-naphthonitrile derivatives have been utilized. For instance, its derivatives have shown significant interaction with silver nanoparticles and surfactants, affecting fluorescence quenching. Such studies are vital for understanding the interactions between organic molecules and nanoparticles, with implications for sensor development and nanotechnology (Khan & Asiri, 2016).

Chemical Sensing and Detection

A derivative of 6-Methoxy-2-naphthonitrile was developed as a fluorescent probe for the detection of hydrogen sulfide in wine, demonstrating its utility in food chemistry and safety. The probe's sensitivity and specificity for H2S highlight the potential of 6-Methoxy-2-naphthonitrile derivatives in creating effective chemical sensors (Wang et al., 2018).

Intermediate in Pharmaceutical Synthesis

6-Methoxy-2-naphthonitrile and its derivatives have been key intermediates in synthesizing non-steroidal anti-inflammatory agents. Its modification and transformation into various pharmacologically active compounds underscore its importance in medicinal chemistry and drug development (Xu & He, 2010).

Antibacterial Activity

The antibacterial properties of 6-Methoxy-2-naphthonitrile derivatives were investigated, revealing that certain compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. This finding opens new avenues for the development of novel antibacterial agents and contributes to the ongoing search for new treatments for bacterial infections (Khan, 2017).

Safety And Hazards

6-Methoxy-2-naphthonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety instructions include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

6-methoxynaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEFYGCKCMJSPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325130 | |

| Record name | 6-Methoxy-2-naphthonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-2-naphthonitrile | |

CAS RN |

67886-70-8 | |

| Record name | 67886-70-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-2-naphthonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxynaphthalene-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine](/img/structure/B181004.png)

![2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol](/img/structure/B181009.png)

![4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B181010.png)

![1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B181011.png)

![2-[2-(Sec-butyl)phenoxy]butanoic acid](/img/structure/B181012.png)

![[1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B181019.png)

![[3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid](/img/structure/B181020.png)